molecular formula C16H30O2 B122965 Palmitoleic acid CAS No. 373-49-9

Palmitoleic acid

Katalognummer: B122965
CAS-Nummer: 373-49-9
Molekulargewicht: 254.41 g/mol
InChI-Schlüssel: SECPZKHBENQXJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Palmitoleic acid (C16:1 n-7), a monounsaturated fatty acid (MUFA), is characterized by a 16-carbon chain with a double bond at the seventh carbon from the methyl end. It is biosynthesized from palmitic acid (C16:0) via the enzyme stearoyl-CoA desaturase-1 (SCD1) in the liver and adipose tissue . Natural sources include macadamia oil, fish oils (e.g., krill oil), and certain plant oils such as perilla seed oil and stone fruit kernels (e.g., apricot, peach) . Unlike oleic acid (C18:1 n-9), which is abundant in olive oil, this compound is a minor dietary component but has gained attention for its dual role in metabolic regulation and cardiovascular health .

Vorbereitungsmethoden

Biosynthetic Pathways of Palmitoleic Acid

Fatty Acid Synthase System

This compound biosynthesis begins with the formation of palmitic acid (C16:0), a saturated fatty acid synthesized via the cytoplasmic fatty acid synthase (FAS) system. This multienzyme complex, comprising seven catalytic domains and an acyl carrier protein (ACP), sequentially elongates acetyl-CoA units into a 16-carbon chain . The process initiates with acetyl-CoA carboxylase converting acetyl-CoA to malonyl-CoA, which serves as the two-carbon donor for chain elongation. Each elongation cycle involves condensation, reduction, dehydration, and a second reduction, consuming NADPH and ATP . The final product, palmitic acid, is released from the FAS complex and serves as the substrate for desaturation.

Δ9-Desaturase-Mediated Conversion

This compound is synthesized from palmitic acid via the action of Δ9-desaturase (stearoyl-CoA desaturase-1), which introduces a cis double bond between the 9th and 10th carbon atoms. This endoplasmic reticulum-bound enzyme requires oxygen, NADH, and cytochrome b5 reductase to catalyze the reaction . While mammals primarily produce this compound in adipose tissue and the liver, certain plants and marine organisms synthesize it directly, offering alternative sources for extraction .

Extraction and Enrichment from Natural Sources

Solvent Crystallization

Solvent crystallization exploits differences in solubility between saturated and unsaturated fatty acids at low temperatures. In a study using sea buckthorn pulp oil, mixed fatty acids (SPOMFs) containing 27.17% this compound were subjected to primary crystallization at -20°C in methanol (1:15 w/v ratio) for 12 hours, increasing purity to 40.43% . Secondary crystallization at -40°C further reduced saturated fatty acids, yielding a liquid fraction with 48.22% this compound. This method relies on the higher melting points of saturated fats, which crystallize preferentially, leaving unsaturated fractions enriched in the solvent phase .

Optimization Parameters:

  • Temperature : Lower temperatures (-20°C to -40°C) enhance saturated fatty acid crystallization.

  • Solvent Selection : Methanol outperforms acetone and hexane due to its polarity and low viscosity .

  • Substrate-to-Solvent Ratio : A 1:15 (w/v) ratio maximizes this compound yield while minimizing solvent use .

Molecular Distillation

Molecular distillation (short-path distillation) separates fatty acids based on volatility under high vacuum (0.001–0.1 mbar). Post-crystallization, the enriched this compound fraction is distilled at 100°C, achieving 54.18% purity with a 56.31% yield . This technique avoids thermal degradation by operating below the boiling points of sensitive compounds, making it ideal for heat-labile unsaturated fatty acids .

Optimization of Preparation Methods

Response Surface Methodology (RSM)

RSM optimizes multiple variables simultaneously. For crystallization, a Box-Behnken design evaluated temperature (-20°C to -40°C), solvent ratio (1:9–1:18 w/v), and time (4–16 h). The model predicted a 41.55% purity at 12 h, closely matching experimental results (40.43%) . ANOVA confirmed temperature and solvent ratio as critical factors (p < 0.05), with interaction effects accounting for 22% of variability .

Two-Step Crystallization

Combining primary and secondary crystallization stages improves purity incrementally:

  • Primary : Removes 60–70% of saturated fats (e.g., palmitic acid).

  • Secondary : Targets residual saturated fats at -40°C, achieving 88.47% this compound recovery .

Industrial-Scale Production Considerations

Solvent Recovery and Recycling

Methanol recovery via rotary evaporation reduces costs and environmental impact. Industrial setups integrate closed-loop systems to reclaim >90% of solvents, aligning with green chemistry principles .

Energy Efficiency

Crystallization at -20°C consumes less energy than deeper freezing (-40°C), making primary crystallization more scalable. Molecular distillation’s low-temperature operation further mitigates energy demands .

Analyse Chemischer Reaktionen

Hydrogenation Reaction

Palmitoleic acid undergoes catalytic hydrogenation to form saturated palmitic acid (C₁₆H₃₂O₂). This reaction is exothermic, with thermodynamic parameters quantified under controlled conditions:

ReactionΔₓH° (kJ/mol)ConditionsSource
H₂ + C₁₆H₃₀O₂ → C₁₆H₃₂O₂-125.1 ± 1.0Liquid phase, hexane solvent

This reaction proceeds via the addition of hydrogen across the cis double bond at position C9, resulting in complete saturation .

Enzymatic Hydrolysis for Monoacylglycerol Enrichment

Lipozyme® RM IM (a Sn-1,3-specific lipase) catalyzes the hydrolysis of seabuckthorn fruit oil to enrich this compound in sn-2 monoacylglycerols. Optimized conditions and outcomes include:

ParameterOptimal ValueOutcomeSource
Temperature55°CHydrolysis rate: 79.59% (12 h)
pH7.0Monoacylglycerol yield: 61.11%
Water/Oil Ratio1:1This compound content: 40.84%

Key findings:

  • Hydrolysis at 55°C and pH 7 for 10 h maximizes monoacylglycerol yield (61.11%) while enriching this compound from 27.11% to 40.84% .

  • Prolonged reaction (>10 h) triggers monoacylglycerol degradation, reducing yields .

Metabolic Hydroxylation via Cytochrome P450

This compound serves as a substrate for fatty acid monooxygenases, such as CYP4A11, which hydroxylate it at omega-1, omega-2, and omega-3 positions . Key characteristics include:

  • Substrate Specificity : Optimal activity toward C12–C16 fatty acids .

  • Reaction Pathway :
    $$ \text{this compound} + O_2 + NADPH \rightarrow \text{Hydroxythis compound} + H_2O + NADP^+ $$

This enzymatic process generates secondary metabolites implicated in lipid signaling and inflammation regulation .

Oxidation and Stability

While not directly quantified in the provided sources, this compound’s unsaturated structure predisposes it to oxidation. Auto-oxidation at the double bond forms hydroperoxides, which decompose into aldehydes and ketones. Stabilization strategies include:

  • Low-temperature storage to retard radical chain reactions.

  • Antioxidant additives (e.g., tocopherols) in industrial formulations .

Industrial Deoxygenation Pathways

Although primarily studied in palmitic acid, analogous deoxygenation reactions (e.g., hydrodeoxygenation, decarboxylation) are theoretically applicable to this compound. For example:

  • Hydrodeoxygenation (HDO) :
    $$ \text{C₁₆H₃₀O₂} + 3\text{H₂} \rightarrow \text{C₁₆H₃₄} + 2\text{H₂O} $$

  • Decarboxylation (DCX) :
    $$ \text{C₁₆H₃₀O₂} \rightarrow \text{C₁₅H₃₀} + \text{CO₂} $$

Catalysts like Co-Mo/Al₂O₃ favor alkane production (e.g., pentadecane or hexadecane) , though experimental data specific to this compound remains limited.

Biological β-Oxidation

In hepatic mitochondria, this compound undergoes β-oxidation to generate acetyl-CoA, NADH, and FADH₂. This pathway is critical for energy production, with stoichiometry:
$$ \text{C₁₆H₃₀O₂} + 7\text{CoA} + 7\text{FAD} + 7\text{NAD}^+ \rightarrow 8\text{Acetyl-CoA} + 7\text{FADH₂} + 7\text{NADH} $$

Hepatic studies show this compound suppresses gluconeogenesis by downregulating SIRT3, reducing PEPCK and PC enzymatic activities .

Wissenschaftliche Forschungsanwendungen

Metabolic Health

Role as a Lipokine
Palmitoleic acid functions as a lipokine, influencing metabolic processes in peripheral tissues. It has been associated with improved insulin sensitivity and reduced risk of metabolic disorders such as type 2 diabetes. Studies indicate that higher levels of this compound correlate with better lipid profiles and lower incidences of diabetes and cardiovascular diseases .

Case Study: Insulin Sensitivity
A clinical trial investigated the effects of this compound supplementation on insulin sensitivity in overweight individuals with pre-diabetes. Results demonstrated significant improvements in glucose metabolism and insulin signaling, suggesting its potential as a therapeutic agent for metabolic dysregulation .

Cardiovascular Health

Impact on Lipid Profiles
Research shows that this compound supplementation can decrease triglyceride levels and improve overall lipid profiles, thereby reducing cardiovascular risk factors. In animal models, this compound has been shown to reduce atherosclerotic plaque formation by approximately 45% .

Case Study: Atherosclerosis Prevention
In LDL receptor knockout mice fed high-fat diets, this compound supplementation led to marked improvements in metabolic parameters and a significant reduction in atherosclerosis, highlighting its protective cardiovascular effects .

Neurological Applications

Protection Against Neuroinflammation
Recent studies suggest that this compound protects microglial cells from palmitate-induced death, which is relevant in the context of neuroinflammatory diseases. It inhibits pathways leading to cell death and reduces endoplasmic reticulum stress .

Case Study: Microglial Protection
In vitro experiments demonstrated that this compound significantly reduced lactate dehydrogenase release and increased lipid droplet accumulation in microglial cells, indicating its neuroprotective properties against inflammatory insults .

Nutritional Applications

Functional Food Ingredient
this compound is increasingly recognized as a beneficial component in functional foods due to its health-promoting properties. It is derived from various dietary sources, including seabuckthorn oil, which is rich in this fatty acid.

Case Study: Dietary Sources and Health Benefits
A study on seabuckthorn fruit oil showed that enzymatic hydrolysis could enhance the concentration of this compound-rich monoacylglycerols, potentially increasing its availability as a health supplement .

Industrial Applications

Cosmetic and Pharmaceutical Uses
this compound is utilized in cosmetic formulations for its moisturizing properties. Its anti-inflammatory and antioxidant effects make it suitable for skin care products aimed at reducing signs of aging .

Application AreaSpecific UsesBenefits
Metabolic HealthInsulin sensitivity improvementReduces diabetes risk
Cardiovascular HealthLipid profile enhancementLowers cardiovascular disease risk
Neurological ApplicationsNeuroprotection against inflammationProtects against neurodegeneration
Nutritional ApplicationsFunctional food ingredientsPromotes overall health
Industrial ApplicationsCosmetics and pharmaceuticalsMoisturizing and anti-aging properties

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Metabolic Differences Between Palmitoleic Acid and Related Fatty Acids

Property This compound (C16:1 n-7) Palmitic Acid (C16:0) Oleic Acid (C18:1 n-9) Stearic Acid (C18:0)
Chain Length 16 carbons 16 carbons 18 carbons 18 carbons
Double Bond Position n-7 None n-9 None
Saturation Monounsaturated Saturated Monounsaturated Saturated
Primary Dietary Sources Macadamia oil, krill oil Palm oil, animal fats Olive oil, avocado Cocoa butter, meat
Boiling Point ~285°C (distillate) ~352°C ~286°C (residue) ~376°C
Effect on LDL-C ↑ Similar to saturated fats Neutral/↑
Effect on HDL-C ↓ vs. palmitic acid Neutral/↑ Neutral

Key Insights:

  • Structural Differences : The shorter chain length and n-7 double bond position of this compound distinguish it from oleic acid (C18:1 n-9), complicating separation techniques such as molecular distillation .
  • Metabolic Behavior : this compound behaves like a saturated fat in elevating LDL cholesterol, contrasting with oleic acid’s LDL-lowering effects. However, it uniquely reduces HDL cholesterol compared to palmitic acid .

Metabolic and Health Implications

Cardiovascular Effects

  • Cardioprotective Potential: Adipose tissue this compound is inversely associated with nonfatal acute myocardial infarction (MI), particularly in females (OR = 0.47 for highest vs. lowest quintile) . This may relate to its association with elevated HDL-C (+13% in highest quartile) .
  • Adverse Lipid Profiles : Despite HDL benefits, this compound raises LDL-C levels akin to palmitic acid and increases systolic blood pressure (+2.09% in highest quartile) .

Glucose Metabolism and Obesity

  • Insulin Sensitivity : this compound enhances glucose uptake in adipocytes via AMPK activation, independent of insulin signaling . Animal studies suggest it improves hepatic fatty acid oxidation and insulin sensitivity .
  • High carbohydrate intake exacerbates this association .

Extraction and Separation Challenges

This compound is challenging to isolate due to structural similarities with oleic acid. Key methods include:

  • Two-Step Solvent Crystallization : Enriches this compound by ~50% from natural sources .
  • Molecular Distillation : Exploits boiling point differences (this compound distills before oleic acid) .
  • Urea Complexation : Removes saturated fats but retains cis-MUFAs .

Contradictory Research Findings

Dual Role in Metabolic Health

  • Beneficial Effects : As a "lipokine," this compound communicates between adipose tissue and liver, suppressing hepatic SCD1 and reducing diet-induced obesity in mice .
  • Detrimental Effects : Human studies link it to elevated LDL-C and systolic blood pressure, questioning its role as a "healthy" MUFA .

Sex-Specific Outcomes

  • Females exhibit stronger inverse associations between this compound and MI, possibly due to hormonal influences on lipid metabolism .

Biologische Aktivität

Palmitoleic acid (C16:1n-7), a monounsaturated fatty acid, has garnered attention for its diverse biological activities and potential health benefits. This article provides a comprehensive overview of the biological activity of this compound, focusing on its effects on metabolic health, cardiovascular health, liver function, gastrointestinal health, and its potential role in oncology.

Overview of this compound

This compound is primarily found in various animal fats and plant oils. It is considered a "lipokine," a type of fatty acid that can regulate metabolic processes in the body. Its unique structure allows it to exert significant biological effects, particularly in the context of metabolic disorders.

Metabolic Health

Insulin Sensitivity and Lipid Metabolism

Research indicates that this compound can enhance insulin sensitivity and improve lipid profiles. A study involving 3,630 participants found that higher levels of circulating this compound were associated with lower LDL cholesterol and higher HDL cholesterol levels, suggesting a protective role against metabolic syndrome . Furthermore, in animal models, this compound administration has been shown to suppress hepatic steatosis and improve insulin signaling .

Table 1: Effects of this compound on Metabolic Parameters

ParameterEffectReference
LDL CholesterolDecreased
HDL CholesterolIncreased
TriglyceridesMixed results (increased in some cases)
Insulin SensitivityImproved

Cardiovascular Health

Anti-inflammatory Properties

This compound exhibits anti-inflammatory effects that may protect against cardiovascular diseases. In vitro studies have demonstrated that it can downregulate pro-inflammatory genes in endothelial cells . Additionally, research on LDL receptor knockout mice indicated that this compound supplementation reduced atherosclerotic plaque area by approximately 45%, highlighting its potential as a dietary intervention for cardiovascular health .

Case Study: Atherosclerosis Prevention

In a study conducted on mice fed a high-fat diet, supplementation with this compound resulted in improved metabolic parameters and a significant reduction in inflammatory markers associated with atherosclerosis . These findings suggest that this compound may serve as an effective preventive strategy against cardiovascular diseases.

Liver Health

Protection Against Non-Alcoholic Fatty Liver Disease (NAFLD)

This compound has been shown to mitigate liver impairments induced by obesity. In mouse models, it reduced liver triglyceride levels and downregulated genes associated with lipogenesis and inflammation . This protective effect is crucial given the rising prevalence of NAFLD linked to metabolic disorders.

Table 2: Effects of this compound on Liver Health

ParameterEffectReference
Liver TriglyceridesDecreased
Lipogenic Gene ExpressionDownregulated
Hepatic SteatosisSuppressed

Gastrointestinal Health

Recent studies indicate that this compound may also play a role in gastrointestinal health by modulating gut microbiota. In animal models of inflammatory bowel disease (IBD), oral supplementation with this compound repaired gut mucosal barriers and decreased pro-inflammatory cytokines . This suggests its potential as a therapeutic agent for gastrointestinal disorders.

Oncology

Emerging research has linked this compound to cancer biology. Studies have shown that lower levels of this compound are found in colorectal cancer tissues, indicating its potential role as a biomarker for cancer prognosis . Additionally, in vitro experiments have suggested that this compound may reverse the anti-carcinogenic properties of other fatty acids, emphasizing the need for further investigation into its role in cancer metabolism .

Q & A

Basic Research Questions

Q. How can palmitoleic acid be accurately quantified in biological samples, and what are the critical validation steps for ensuring reproducibility?

  • Methodological Answer : Gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry are standard methods. The Folch extraction method (chloroform-methanol solvent system) is widely used for lipid isolation . Validation includes spike-and-recovery tests, calibration curves with certified reference materials (≥98.5% purity), and inter-assay precision checks. Internal standards (e.g., heptadecanoic acid) should correct for matrix effects. Report absolute concentrations alongside normalized values (e.g., per mg protein) to enhance cross-study comparability .

Q. What experimental models are optimal for studying this compound’s role in lipid metabolism?

  • Methodological Answer : Use in vitro models (hepatocytes, adipocytes) to assess enzymatic activity (e.g., Δ9-desaturase, which converts palmitic acid to this compound) and in vivo models (rodents) for systemic effects. For enzyme kinetics, measure substrate specificity using isotopic tracers (e.g., ¹⁴C-palmitic acid) and calculate activity via ratios (e.g., [this compound + oleic acid]/[palmitic acid + stearic acid]) . Controls must include lipid-free media and genetic knockouts (e.g., SCD1 deficiency) to isolate pathways .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on this compound’s anti-inflammatory effects across studies?

  • Methodological Answer : Contradictions often arise from variability in cell types (macrophages vs. adipocytes), concentrations (physiological vs. supraphysiological), and exposure durations. Design dose-response experiments (0–100 μM range) and measure multiple cytokines (IL-6, TNF-α) via multiplex assays. Use systematic review frameworks (e.g., PICOT) to standardize inclusion criteria and meta-regression to identify confounding variables (e.g., dietary omega-3 intake in human trials) .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in longitudinal studies?

  • Methodological Answer : Apply mixed-effects models to account for repeated measures and individual variability. For non-linear relationships, use polynomial regression or spline models. Report effect sizes (e.g., Cohen’s d for mean differences) and confidence intervals rather than relying solely on p-values. Pre-register analysis plans to mitigate data dredging .

Q. How should researchers address variability in this compound biosynthesis regulation across tissues?

  • Methodological Answer : Conduct tissue-specific RNA sequencing to identify differential expression of SCD1 and FADS2 genes. Pair this with lipidomics to correlate mRNA levels with metabolite concentrations. Use CRISPR-Cas9 editing in organoids to validate gene function. Report data in supplementary tables with standardized nomenclature (e.g., gene symbols italicized) .

Q. Data Reporting and Reproducibility

Q. What are the best practices for reporting this compound data in compliance with academic journal standards?

  • Methodological Answer :

  • Tables : Include retention indices (polar/non-polar columns), purity thresholds, and instrument parameters (e.g., GC column type). Use footnotes for non-standard abbreviations .
  • Figures : Provide raw chromatograms in supplementary files, highlighting peak integration boundaries. For enzymatic assays, show Michaelis-Menten plots with error bars .
  • Supplementary Data : Upload spectral data (NMR, MS), detailed protocols, and code for statistical analyses. Reference these files in the main text using hyperlinks .

Q. How can researchers ensure robust subsampling of this compound in heterogeneous biological matrices?

  • Methodological Answer : Follow ISO guidelines for particulate samples: homogenize tissues via cryogenic grinding, perform triplicate subsampling, and report coefficients of variation (CV < 15%). Use liquid-liquid extraction with internal standards to correct for recovery inefficiencies. Document pre-processing steps (e.g., freeze-drying) to enable replication .

Q. Experimental Design and Validation

Q. What controls are essential when investigating this compound’s autocrine signaling in cell cultures?

  • Methodological Answer : Include lipid-depleted serum controls to exclude exogenous fatty acid interference. Use siRNA knockdown of GPR120 (a putative receptor for this compound) to confirm signaling specificity. Measure intracellular calcium flux or ERK phosphorylation as downstream markers. Validate findings with pharmacological inhibitors (e.g., TUG-891 for GPR120 antagonism) .

Q. How should researchers design studies to differentiate this compound’s direct effects from those of its metabolites?

  • Methodological Answer : Employ stable isotope tracing (e.g., ¹³C-palmitoleic acid) with LC-MS/MS to track metabolite formation (e.g., 16-hydroxypalmitoleate). Use genetic models (e.g., CYP4A knockouts) to block oxidation pathways. Pair these with pharmacological inhibitors (e.g., ketoconazole for CYP enzymes) .

Q. Critical Analysis of Existing Literature

Q. What systematic frameworks can researchers use to evaluate the quality of this compound studies in meta-analyses?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to screen studies. Use GRADE for evidence quality assessment, focusing on risk of bias (e.g., blinding in animal studies) and publication bias (funnel plots). Code study characteristics (e.g., model organism, dosage) as moderators in meta-regression .

Eigenschaften

CAS-Nummer

373-49-9

Molekularformel

C16H30O2

Molekulargewicht

254.41 g/mol

IUPAC-Name

hexadec-9-enoic acid

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)

InChI-Schlüssel

SECPZKHBENQXJG-UHFFFAOYSA-N

SMILES

CCCCCCC=CCCCCCCCC(=O)O

Isomerische SMILES

CCCCCC/C=C\CCCCCCCC(=O)O

Kanonische SMILES

CCCCCCC=CCCCCCCCC(=O)O

Aussehen

Unit:100 mgSolvent:nonePurity:99%Physical liquid

melting_point

-0.1 °C

Key on ui other cas no.

373-49-9
2091-29-4

Physikalische Beschreibung

Liquid, Other Solid;  Liquid

Piktogramme

Irritant

Synonyme

(9Z)-9-Hexadecenoic Acid;  (Z)-9-Hexadecenoic Acid;  (Z)-Hexadec-9-enoic Acid;  9-Hexadecenoic Acid;  9-cis-Hexadecenoic Acid;  9Z-Hexadecenoic Acid;  C16:1;  Oleopalmitic Acid;  Zoomeric Acid;  cis-9-Hexadecenoic Acid;  cis-Palmitoleic Acid;  cis-Δ9-Hexadeceno

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Palmitoleic acid
Palmitoleic acid
Palmitoleic acid
Palmitoleic acid
Palmitoleic acid
Palmitoleic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.